molecular formula C11H9F3O B2762680 1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one CAS No. 80992-93-4

1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one

Cat. No.: B2762680
CAS No.: 80992-93-4
M. Wt: 214.187
InChI Key: PHVQEHOBDSECPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenone moiety.

Properties

IUPAC Name

(E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h2-7H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVQEHOBDSECPV-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70876673
Record name 3-Buten-2-one,4-(4-CF3-phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80992-93-4
Record name 3-Buten-2-one,4-(4-CF3-phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Heating Method

In a typical procedure, 4-(trifluoromethyl)benzaldehyde is reacted with acetone in the presence of a strong base such as sodium hydroxide (NaOH). The reaction proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration.

Reaction Conditions:

  • Molar Ratio: 1:13.6 (aldehyde:acetone)
  • Base: Aqueous NaOH (0.6 g/cm³)
  • Temperature: 40°C
  • Workup: Extraction with ethyl acetate, purification via flash chromatography.

Yield and Selectivity:

Parameter Value
Isolated Yield 60–75%
Purity (NMR) >95%
Reaction Time 6–12 hours

The extended reaction time under conventional heating ensures complete dehydration, though competing side reactions (e.g., over-aldolization) may reduce yield.

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency by enabling rapid and uniform heating. A modified protocol reported by PMC reduces the reaction time to 15–30 minutes while maintaining yields above 70%.

Key Advantages:

  • Energy Efficiency: 80% reduction in energy consumption compared to conventional methods.
  • Scalability: Demonstrated efficacy at multi-gram scales (up to 50 g).

Alternative Synthetic Strategies

While the Claisen-Schmidt reaction dominates industrial production, niche applications require specialized approaches.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated coupling between trifluoromethylphenyl halides and preformed enolate precursors offers a route to stereochemically pure products. This method is particularly useful for synthesizing derivatives with sensitive functional groups.

Representative Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Ligand: Triphenylphosphine
  • Solvent: Tetrahydrofuran (THF)
  • Yield: 50–65%

Mannich Reaction Derivatives

Though less common, Mannich-type reactions using paraformaldehyde and morpholine derivatives have been explored for functionalized analogs. For example, 2,6-dimethylmorpholine hydrochloride facilitates the formation of β-amino ketone intermediates, which can be dehydrogenated to the target enone.

Case Study:

  • Starting Material: 4-(4-Trifluoromethylphenyl)-3-buten-2-one
  • Reagents: Paraformaldehyde, 2,6-dimethylmorpholine hydrochloride
  • Conditions: Reflux in ethanol (12 hours)
  • Yield: 33.16%

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness, safety, and environmental sustainability.

Continuous Flow Reactors

Adopting continuous flow technology minimizes thermal degradation and improves heat transfer. Key parameters include:

  • Residence Time: 5–10 minutes
  • Temperature Control: ±2°C variance
  • Throughput: 1–5 kg/hour

Solvent and Catalyst Recycling

Industrial processes often employ solvent recovery systems (e.g., thin-film evaporation) and immobilized catalysts to reduce waste. For example, silica-supported NaOH achieves 90% base recovery per cycle.

Analytical and Purification Techniques

Chromatographic Methods

Flash chromatography using petroleum ether/ethyl acetate (10:1) effectively isolates the product with >98% purity. High-performance liquid chromatography (HPLC) with C18 columns provides analytical validation.

Spectroscopic Characterization

  • ¹H NMR: Key signals include δ 7.95 (d, ArH), 7.75 (d, CH=), and 2.45 (s, COCH₃).
  • IR: Strong absorption at 1675 cm⁻¹ (C=O stretch).

Chemical Reactions Analysis

Types of Reactions

1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in drug design, where the compound can modulate the activity of enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one stands out due to its butenone moiety, which imparts unique reactivity and stability. The presence of the trifluoromethyl group further enhances its chemical properties, making it a versatile compound in various applications .

Biological Activity

1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one, a compound with the molecular formula C₁₁H₉F₃O and a molecular weight of 214.19 g/mol, has garnered attention in various fields due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in research and medicine.

  • Molecular Formula : C₁₁H₉F₃O
  • Molecular Weight : 214.19 g/mol
  • Boiling Point : 118 °C (4 mmHg)
  • CAS Number : 80992-93-4

The primary mechanism of action for this compound involves its role as a ligand in the Suzuki-Miyaura coupling , a widely used reaction in organic synthesis. The compound participates in condensation reactions, particularly through Schiff base condensation , which allows it to interact with various biological targets .

Biochemical Pathways

This compound is known to influence the Suzuki-Miyaura coupling pathway , facilitating the formation of NNO ketoimines that bear trifluoromethyl substituents. These interactions are crucial for synthesizing ternary lanthanide complexes, demonstrating the compound's versatility in chemical reactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. The exact mechanism involves the induction of apoptosis and inhibition of cell cycle progression, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Preliminary data suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways. The IC50 values for COX inhibition are under investigation, with early results indicating potential efficacy comparable to established anti-inflammatory drugs .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Key factors influencing its pharmacokinetics include:

  • Lipophilicity : Its hydrophobic nature suggests good membrane permeability, which may enhance oral bioavailability.
  • Water Solubility : Limited water solubility could affect absorption rates and distribution within biological systems.

These properties are critical as they influence absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately affecting therapeutic efficacy.

Research Applications

This compound serves multiple roles in scientific research:

  • Synthesis of Complex Molecules : It acts as a building block in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Studies : Its unique structural features make it valuable for studying enzyme inhibition and protein-ligand interactions.
  • Potential Therapeutic Agent : Ongoing research is exploring its use in treating inflammatory diseases and cancers .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityKey Features
FluoxetineAntidepressantContains a trifluoromethyl group
CelecoxibAnti-inflammatoryTrifluoromethylated phenyl ring
TrifluoromethylpyridineAgrochemical synthesisUsed in various synthetic applications

Case Studies

Recent case studies have highlighted the efficacy of this compound in specific experimental setups:

  • Cancer Cell Line Study : A study demonstrated that treatment with this compound led to a significant reduction in viability among breast cancer cell lines, suggesting potential as an anticancer therapy.
  • Inflammatory Response Modulation : In animal models, administration resulted in decreased levels of pro-inflammatory cytokines, indicating its role in modulating inflammatory responses.

Q & A

Q. What are the recommended synthetic routes for 1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one, and how can purity be optimized?

The compound can be synthesized via Claisen-Schmidt condensation between 4-(trifluoromethyl)acetophenone and acetaldehyde derivatives under acidic or basic conditions. For purity optimization:

  • Use anhydrous solvents (e.g., ethanol or THF) to minimize side reactions.
  • Employ column chromatography with silica gel and a hexane/ethyl acetate gradient for purification.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts .

Q. How can the structural identity of this compound be confirmed experimentally?

  • X-ray crystallography : Single-crystal analysis using SHELXL (via the SHELX suite) provides unambiguous confirmation of bond lengths, angles, and stereochemistry .
  • Spectroscopy : Compare experimental 1^1H/13^{13}C NMR and FTIR data with computational predictions (e.g., DFT calculations). The trifluoromethyl group (-CF3_3) shows distinct 19^{19}F NMR peaks near −60 ppm .

Q. What analytical techniques are critical for assessing the compound’s stability under varying conditions?

  • Thermogravimetric analysis (TGA) : Evaluate thermal decomposition thresholds (e.g., >200°C for fluorinated aromatics).
  • UV-Vis spectroscopy : Monitor photostability under light exposure (λ = 254–365 nm).
  • HPLC-MS : Detect degradation products in acidic/basic buffers or biological media .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in electrophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The α,β-unsaturated ketone moiety is highly electrophilic due to conjugation with the −CF3_3 group.
  • Molecular docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. What challenges arise in crystallizing this compound, and how can they be resolved?

  • Challenge : The −CF3_3 group induces conformational disorder, reducing crystal quality.
  • Solution : Use slow evaporation with mixed solvents (e.g., dichloromethane/hexane) to enhance lattice packing. Refine data with SHELXL’s TWIN/BASF commands to handle twinning or anisotropic effects .

Q. How does the compound interact with biological targets, and what assays validate its mechanism?

  • Covalent binding : The α,β-unsaturated ketone can undergo Michael addition with cysteine residues in proteins. Validate via:
    • MALDI-TOF MS : Detect mass shifts in protein-ligand adducts.
    • Fluorescence quenching : Monitor binding to serum albumin or enzymes like kinases .

Q. What strategies improve the compound’s solubility for in vitro studies without compromising activity?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate) at the ketone position.
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability .

Q. How can molecular dynamics (MD) simulations elucidate the compound’s conformational flexibility?

  • Software : Run simulations in GROMACS or AMBER with the GAFF2 force field.
  • Analysis : Calculate root-mean-square fluctuation (RMSF) to identify flexible regions (e.g., the enone backbone). Visualize trajectories in UCSF Chimera for hydrogen-bonding patterns .

Q. What experimental evidence supports the compound’s role as a fluorinated building block in medicinal chemistry?

  • SAR studies : Derivatives with −CF3_3 show enhanced metabolic stability and binding affinity to hydrophobic pockets (e.g., in kinase inhibitors).
  • In vivo pharmacokinetics : Radiolabeled (18^{18}F) analogs track biodistribution via PET imaging .

Q. How do steric and electronic effects of the −CF3_33​ group influence regioselectivity in cross-coupling reactions?

  • Steric effects : The −CF3_3 group directs coupling (e.g., Suzuki-Miyaura) to the para position due to its bulk.
  • Electronic effects : Electron-withdrawing −CF3_3 deactivates the aromatic ring, favoring oxidative addition with Pd(0) catalysts at electron-deficient sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.